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molecular formula C10H14BrN3O B7893975 5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine

5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine

Cat. No. B7893975
M. Wt: 272.14 g/mol
InChI Key: DQEXXZUJQBREPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247562B2

Procedure details

To a solution of N-2-hydroxyethylpyrrolidine (0.9 ml, 7.71 mmol) and 5-bromo-2-chloropyrimidine (1.2 g, 6.20 mmol), in DMF (7 ml), was added sodium hydride (60% in mineral oil, 0.35 g, 8.75 mmol). The mixture was stirred, under argon, at ambient temperature for 1 hour, before being heated to 90° C. and stirred for a further hour. The reaction mixture was then partitioned between ethyl acetate and water. The organics were separated, dried over magnesium sulfate and evaporated to dryness. The resultant oil was purified by flash chromatography on silica, eluting with an increasing gradient of methanol in dichloromethane (which contained 1% aqueous ammonia solution, 0.88 M) to give the title compound (640 mg, 38%); NMR Spectrum: (CDCl3) 1.76 (m, 4H), 2.39 (m, 4H), 3.90 (t, 2H), 4.48 (t, 2H), 8.50 (s, 2H); Mass Spectrum: M+H+ 272.
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH2:8][CH2:7][CH2:6][CH2:5]1.[Br:9][C:10]1[CH:11]=[N:12][C:13](Cl)=[N:14][CH:15]=1.[H-].[Na+]>CN(C=O)C>[Br:9][C:10]1[CH:11]=[N:12][C:13]([O:1][CH2:2][CH2:3][N:4]2[CH2:8][CH2:7][CH2:6][CH2:5]2)=[N:14][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.9 mL
Type
reactant
Smiles
OCCN1CCCC1
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
0.35 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred, under argon, at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being heated to 90° C.
STIRRING
Type
STIRRING
Details
stirred for a further hour
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organics were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resultant oil was purified by flash chromatography on silica
WASH
Type
WASH
Details
eluting with an increasing gradient of methanol in dichloromethane (which contained 1% aqueous ammonia solution, 0.88 M)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=NC(=NC1)OCCN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 640 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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